Pygenic acid A

Chemoprevention Skin carcinogenesis Triterpenoid SAR

Pygenic acid A (PA; 3-epicorosolic acid; (2α,3α)-2,3-dihydroxy-urs-12-en-28-oic acid) is a pentacyclic triterpenoid of the ursane class with molecular formula C₃₀H₄₈O₄ and molecular weight 472.7 g/mol. It is the C-3 epimer of corosolic acid (2α,3β-dihydroxyurs-12-en-28-oic acid), differentiated solely by the stereochemical configuration of the hydroxyl group at the 3-position.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 52213-27-1
Cat. No. B020479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePygenic acid A
CAS52213-27-1
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1
InChIKeyHFGSQOYIOKBQOW-RFMFWNHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pygenic Acid A (CAS 52213-27-1) Sourcing Guide: Analytical Profile and Structural Identity


Pygenic acid A (PA; 3-epicorosolic acid; (2α,3α)-2,3-dihydroxy-urs-12-en-28-oic acid) is a pentacyclic triterpenoid of the ursane class with molecular formula C₃₀H₄₈O₄ and molecular weight 472.7 g/mol [1]. It is the C-3 epimer of corosolic acid (2α,3β-dihydroxyurs-12-en-28-oic acid), differentiated solely by the stereochemical configuration of the hydroxyl group at the 3-position [2]. First isolated from Prunella vulgaris, PA has also been identified in Perilla frutescens, Crataegus pinnatifida, Eriobotrya japonica, and Ziziphus jujuba [3].

Why Corosolic Acid or Ursolic Acid Cannot Substitute Pygenic Acid A in Research and Assay Development


Pygenic acid A differs from its closest structural analogs—corosolic acid (C-3 epimer) and ursolic acid (lacking the 2α-hydroxyl)—by a single stereochemical inversion at C-3. This seemingly minor difference produces profound functional divergence: PA is significantly more effective than ursolic acid in inhibiting skin tumor promotion (59% vs. 42% inhibition at identical dose) and engages a distinct molecular target (SHP-2 ITSM recognition site) not inhibited by corosolic acid [1][2]. Moreover, PA exhibits a unique anoikis-sensitization phenotype in metastatic breast cancer cells that has not been demonstrated for any other pentacyclic triterpenoid, involving coordinated downregulation of cIAP1, cIAP2, survivin, and p-STAT3 [3]. These differences are not predicted by structural similarity alone and are experimentally verified, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for Pygenic Acid A Against Closest Analogs


Superior Inhibition of Skin Tumor Promotion Versus Ursolic Acid and Corosolic Acid in the DMBA/TPA Mouse Model

In a head-to-head comparison using the DMBA/TPA two-stage mouse skin carcinogenesis model, pygenic acid A (3-epiCA) inhibited papilloma formation by 59% (4.33 ± 0.8 papillomas/mouse), significantly outperforming ursolic acid (UA, 42% inhibition; 6.17 ± 0.46 papillomas/mouse) and corosolic acid (CA, 49% inhibition; 5.38 ± 1.1 papillomas/mouse), all at an equimolar topical dose of 2 μmol [1]. The TPA-only control group averaged 10.57 ± 1.1 papillomas/mouse. The enhanced chemopreventive efficacy of 3-epiCA was mechanistically linked to greater reduction of Cox-2 and Twist1 proteins and stronger inhibition of IGF-1R, STAT3, and Src phosphorylation compared to UA [1].

Chemoprevention Skin carcinogenesis Triterpenoid SAR

Unique Anoikis Sensitization in Metastatic Breast Cancer Cells Not Demonstrated for Corosolic Acid or Ursolic Acid

PA at 30 μM effectively induced apoptosis and sensitized both attached and suspension-cultured MDA-MB-231 (human) and 4T1 (mouse) triple-negative breast cancer cells to anoikis—a detachment-induced apoptosis mechanism that metastatic cancer cells must overcome to colonize distant sites [1]. Mechanistically, PA downregulated pro-survival proteins cIAP1, cIAP2, and survivin; suppressed anoikis-resistance proteins p21, cyclin D1, p-STAT3, and HO-1; and activated ER stress (IRE1α, p-elF2α) and autophagy markers (LC3B I/II) while causing p62 accumulation indicative of autophagic flux defects [1]. In vivo, PA pre-treatment significantly reduced lung metastasis of luciferase-labeled 4T1 cells in a syngeneic BALB/c mouse model compared with untreated controls [1]. This coordinated anoikis-sensitization phenotype has not been reported for corosolic acid, ursolic acid, or other closely related pentacyclic triterpenoids in any published study.

Metastasis Anoikis resistance Triple-negative breast cancer

First-in-Class PD-1 Signaling Inhibition via SHP-2 ITSM Site Binding—A Mechanism Absent in Corosolic Acid

Pygenic acid A was identified through screening as a natural pentacyclic triterpenoid PD-1 signaling inhibitor [1]. PA directly binds to a previously uncharacterized druggable site in the phosphorylated ITSM (immunoreceptor tyrosine-based switch motif) recognition region of SHP-2, thereby inhibiting the recruitment of SHP-2 by PD-1 and disrupting downstream signal transduction [1]. PA exerted anti-tumor activity in hPD-1 knock-in C57BL/6 mice and enhanced effector functions of T cells [1]. This mechanism is fundamentally distinct from PD-1/PD-L1 blocking antibodies and has not been reported for corosolic acid, ursolic acid, or maslinic acid. Published literature searches confirm no PD-1/SHP-2 ITSM site binding data exist for any other ursane-type triterpenoid [1].

Cancer immunotherapy PD-1/PD-L1 axis SHP-2 phosphatase

PTP1B Inhibition Potency and Kinetics Differentiated from Corosolic Acid and Ursolic Acid

PA inhibited protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 4.08 μg/mL (8.63 μM) and displayed mixed-type inhibition kinetics, as determined by Lineweaver-Burk analysis [1]. In a separate study, corosolic acid inhibited PTP1B with an IC₅₀ of 7.2 ± 0.8 μM, also exhibiting mixed-type kinetics, while ursolic acid—lacking the 2α-hydroxyl—showed an IC₅₀ of 3.8 ± 0.5 μM with competitive inhibition kinetics . Thus PA is approximately 1.7-fold more potent than its direct C-3 epimer corosolic acid against PTP1B. Additionally, PA inhibited α-glucosidase with an IC₅₀ of 30.18 μg/mL (63.8 μM) via an uncompetitive mechanism [1], whereas corosolic acid inhibited α-glucosidase with an IC₅₀ of 13.5 μM (also uncompetitive) [2], indicating that the C-3 epimerization differentially modulates potency across diabetes-relevant targets.

Type 2 diabetes PTP1B inhibitor Insulin sensitization

Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition at Parity with Corosolic Acid Yet Coupled with Superior In Vivo Chemoprevention

In the TPA-induced EBV-EA activation assay, a standard in vitro screen for anti-tumor-promoting potential, PA (compound 3) exhibited 91–93% inhibition at a molar ratio of 1×10³ compound/TPA, equivalent to corosolic acid (compound 2) and tormentic acid (compound 5) in the same study [1]. However, when the same set of compounds was advanced to the more stringent in vivo DMBA/TPA two-stage mouse skin carcinogenesis assay, PA (3-epiCA) demonstrated 59% tumor inhibition, statistically significantly exceeding both corosolic acid (49%) and ursolic acid (42%) at the identical topical dose of 2 μmol [2]. This demonstrates that EBV-EA screening data alone cannot predict in vivo chemopreventive efficacy and that PA possesses additional pharmacological properties not captured by the in vitro EBV-EA assay that translate into superior in vivo performance.

EBV-EA induction Anti-tumor promotion Natural product screening

Validated Application Scenarios for Pygenic Acid A in Research and Preclinical Development


Anoikis Resistance and Metastasis Mechanism Studies in Triple-Negative Breast Cancer

Use PA at 30 μM as a pharmacological probe to induce anoikis sensitization in MDA-MB-231 or 4T1 suspension cultures. PA uniquely downregulates the cIAP1/cIAP2/survivin survival axis and suppresses p-STAT3 and HO-1-mediated anoikis resistance—a coordinated multi-target effect not achievable with corosolic acid or ursolic acid [1]. Suitable for studying detachment-induced apoptosis pathways, autophagy flux defects (p62 accumulation), and ER stress contributions to metastatic cell death. In vivo metastasis experiments can be conducted using luciferase-labeled 4T1 cells with PA pre-treatment in syngeneic BALB/c mice [1].

Small-Molecule PD-1 Checkpoint Inhibitor Development Targeting SHP-2 ITSM

Employ PA as a lead compound or positive control for screening and developing small-molecule inhibitors that disrupt PD-1/SHP-2 interaction through ITSM site occupancy—a druggable site distinct from the PD-1/PD-L1 interface targeted by antibodies [2]. PA's demonstrated anti-tumor activity in hPD-1 knock-in C57BL/6 mice validates this mechanism in vivo. No other pentacyclic triterpenoid has been shown to engage this target, making PA the exclusive natural-product starting point for this novel immunotherapy strategy [2].

Skin Carcinogenesis Chemoprevention Studies Requiring Superior In Vivo Efficacy Over Ursolic Acid

For DMBA/TPA mouse skin carcinogenesis studies, PA (2 μmol topical dose) reliably delivers 59% tumor inhibition, statistically outperforming both ursolic acid (42%) and corosolic acid (49%) at identical dosing [3]. Mechanistic investigations can focus on PA-mediated Cox-2 and Twist1 protein reduction, and inhibition of IGF-1R, STAT3, and Src phosphorylation pathways that are more strongly suppressed by PA than by UA [3]. PA also reduces dermal mast cell and T-cell infiltration, supporting combined anti-inflammatory and anti-tumor-promoting endpoint analyses [3].

PTP1B-Targeted Antidiabetic Research with Differentiated Selectivity Over α-Glucosidase

Use PA (IC₅₀ 4.08 μg/mL; mixed-type PTP1B inhibitor) in enzymatic and cell-based insulin signaling assays where moderate α-glucosidase inhibition (IC₅₀ 30.18 μg/mL; uncompetitive) is desirable to avoid excessive gastrointestinal side effects associated with strong α-glucosidase inhibitors [4]. Compared with corosolic acid—which is 2.1-fold more potent against α-glucosidase and 1.7-fold less potent against PTP1B—PA offers a reversed selectivity profile, making it a complementary tool for dissecting the relative contributions of PTP1B versus α-glucosidase inhibition to glucose homeostasis [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pygenic acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.